molecular formula C20H17N3O4 B2379978 N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899990-16-0

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2379978
CAS No.: 899990-16-0
M. Wt: 363.373
InChI Key: IOZFRXYUOREERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic small molecule characterized by a benzodioxol-5-yl group linked via an acetamide bridge to a pyridazinone core substituted with a 4-methylphenyl moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13-2-4-14(5-3-13)16-7-9-20(25)23(22-16)11-19(24)21-15-6-8-17-18(10-15)27-12-26-17/h2-10H,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZFRXYUOREERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps, including the formation of the benzodioxole and pyridazinone rings, followed by their coupling with the acetamide group. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Pyridazinone Ring: This involves the reaction of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyridazinone intermediates with an acetamide group under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Pyridazinone Core

The pyridazinone ring’s substitution pattern critically influences molecular interactions. Key analogs include:

4-Chlorophenyl Analog (N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide)
  • Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • Impact : Chlorine’s electronegativity enhances dipole interactions and may improve binding affinity to hydrophobic pockets. However, increased molecular weight (397.81 g/mol vs. 377.39 g/mol for the target compound) could affect solubility .
4-Fluorophenyl Analog (CID-49671233)
  • Structural Difference : Features a 4-fluorophenyl group and an extended ethyl-acetamide side chain.
  • Impact: Fluorine’s small size and high electronegativity may optimize steric and electronic interactions.
5-(3-Methoxybenzyl)-Substituted Analog
  • Structural Difference: An additional 3-methoxybenzyl group at the pyridazinone’s 5-position.
  • Impact : Despite increased complexity (C28H25N3O5, MW 483.52 g/mol), this compound shows low activity (EC50 >50,000 nM), likely due to steric hindrance or reduced membrane permeability .

Core Scaffold Modifications

Oxadiazole-Pyrrole Analogs ()
  • Structural Difference: Replace pyridazinone with oxadiazole and pyrrole rings.
  • Impact : These compounds (e.g., C22H18N4O4, MW 402.41 g/mol) exhibit distinct hydrogen-bonding patterns and solubility profiles. The oxadiazole’s rigidity may enhance stability but reduce conformational flexibility for target binding .

Data Table: Structural and Physicochemical Comparison

Compound Name R Group on Pyridazinone Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound 4-methylphenyl C21H19N3O4 377.39 Balanced lipophilicity
4-Chlorophenyl Analog 4-chlorophenyl C20H16ClN3O4 397.81 Enhanced dipole interactions
CID-49671233 4-fluorophenyl C23H22FN5O4 475.45 Fluorine-enhanced binding
Methoxybenzyl-Substituted 5-(3-methoxybenzyl) C28H25N3O5 483.52 Low activity (EC50 >50,000 nM)
Oxadiazole-Pyrrole Analog Oxadiazole-pyrrole C22H18N4O4 402.41 Rigid scaffold

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21H19N3O4
  • Molecular Weight : 377.39 g/mol
  • CAS Number : 1260994-24-8

Anticancer Activity

Research has indicated that derivatives of benzodioxole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study assessed the anticancer potential by measuring the half-maximal inhibitory concentration (IC50) values across different concentrations:

CompoundCell LineIC50 (mM)Remarks
2aHep3B8.07Strong cytotoxicity
2bHep3B9.12Comparable to Doxorubicin
ControlDoxorubicin7.40Standard reference

The results indicated that compounds 2a and 2b showed lower IC50 values compared to other derivatives, suggesting a potent anticancer effect, particularly in hepatocellular carcinoma cells (Hep3B) .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains. The synthesized derivatives demonstrated varying degrees of activity, with significant effects noted against specific pathogens:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Pseudomonas aeruginosaSignificant

While the overall antimicrobial activity was limited, certain derivatives exhibited promising results, indicating potential for further development in antimicrobial therapies .

The mechanism through which this compound exerts its effects is believed to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies have shown that treatment with this compound can lead to a decrease in the release of these cytokines in cancer cell lines, suggesting an anti-inflammatory mechanism alongside its cytotoxic effects .

Case Studies and Research Findings

Several case studies have explored the biological activities of benzodioxole derivatives:

  • Study on Cytotoxicity : A comprehensive evaluation found that benzodioxole derivatives exhibited a range of IC50 values across different cancer cell lines, with some compounds showing significant cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
  • Antioxidant Activity Assessment : The antioxidant properties were assessed using the DPPH assay, revealing that certain derivatives possess notable antioxidant capabilities, which may contribute to their overall therapeutic potential .
  • Clinical Relevance : The potential application of these compounds in clinical settings is supported by their ability to inhibit cell cycle progression at the G2-M phase, indicating a mechanism that could be leveraged in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.